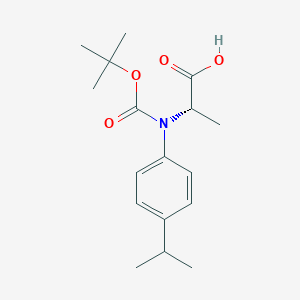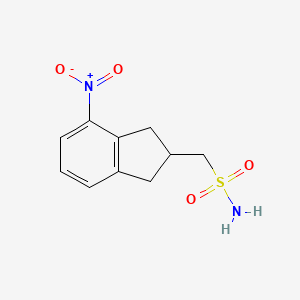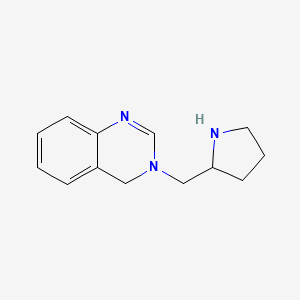
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is a compound that features a quinazoline core with a pyrrolidine substituent. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. The incorporation of a pyrrolidine ring enhances the compound’s pharmacological properties due to its unique structural and stereochemical characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with pyrrolidine derivatives under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the use of high-pressure and high-temperature conditions to drive the cyclization reaction efficiently. Catalysts such as cobalt or nickel oxides supported on alumina are commonly used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are frequently employed.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases or other signaling proteins, thereby affecting cellular pathways involved in disease processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing or inhibiting their function .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure.
Quinazoline: The parent compound without the pyrrolidine substituent.
Pyrroloquinazolines: Compounds with fused pyrrolidine and quinazoline rings
Uniqueness: 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydroquinazoline is unique due to the combination of the quinazoline core and the pyrrolidine substituent. This structural feature enhances its pharmacological properties, making it more effective in binding to biological targets and exhibiting diverse biological activities .
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(pyrrolidin-2-ylmethyl)-4H-quinazoline |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-11(4-1)8-16(10-15-13)9-12-5-3-7-14-12/h1-2,4,6,10,12,14H,3,5,7-9H2 |
InChI Key |
LICHQFNMUOYTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


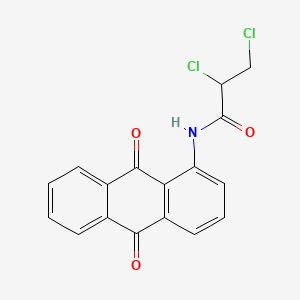
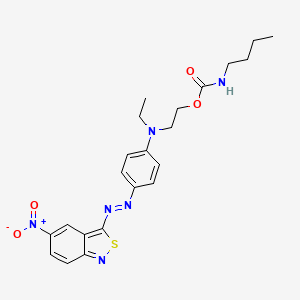

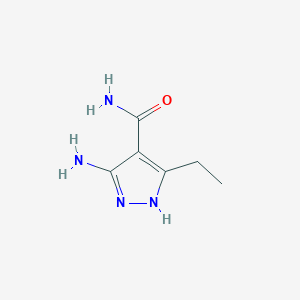
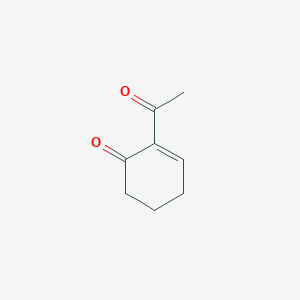
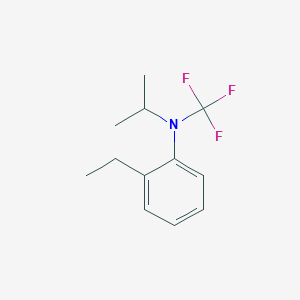
![3,7-Diazatricyclo[5.2.0.02,4]nonane](/img/structure/B13947450.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)
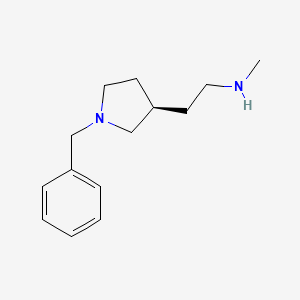
![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)


